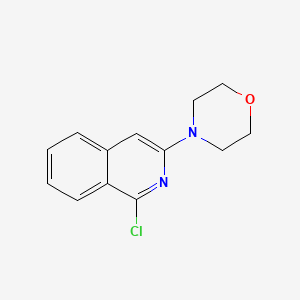

1-chloro-3-(morpholin-4-yl)isoquinoline

Description

Properties

IUPAC Name |

4-(1-chloroisoquinolin-3-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-13-11-4-2-1-3-10(11)9-12(15-13)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEMKUCNUCJWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=CC=CC=C3C(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-3-(morpholin-4-yl)isoquinoline can be synthesized through a multi-step process. One common method involves the reaction of isoquinolin-1(2H)-ones with phosphorus oxychloride (POCl3) to form 1-chloroisoquinolines. These intermediates are then reacted with morpholine to yield the final product . The reaction conditions typically involve heating the reactants in an appropriate solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 1 shows moderate electrophilic character, enabling displacement under specific conditions:

-

Amine displacement : Reacts with aniline in refluxing ethanol to yield 1-anilino-3-(morpholin-4-yl)isoquinoline derivatives .

-

Thiol substitution : Treatment with thiourea in ethanol produces thiolated analogs .

Key reaction parameters :

| Substrate | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 1-chloro derivative | Aniline/EtOH, Δ | 1-anilino-substituted isoquinoline | 75–82 | |

| 1-chloro derivative | Thiourea/EtOH, Δ | 1-thiol-3-morpholino isoquinoline | 68 |

Cyclization and Heteroannulation

The morpholine moiety facilitates intramolecular cyclization pathways:

-

Pyrimidine formation : Reacts with triethyl orthoformate under reflux to generate fused pyrimidine systems (e.g., triazolo[2″,3″:1′,6′]pyrimido derivatives) .

-

Pyrrolo-isoquinoline synthesis : Heating with formamide/formic acid forms pyrrolo[3,4-b]quinolinone scaffolds through HCl elimination .

Notable example :

text1-chloro-3-(morpholin-4-yl)isoquinoline + triethyl orthoformate → [1,2,4]triazolo[2″,3″:1′,6′]pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinoline (Yield: 84%, m.p. 250–252°C)[6]

Multicomponent Reactions

Participates in domino reactions for complex heterocycles:

-

Pyrano[3,2-c]chromenones formation : Reacts with malononitrile and 4-hydroxy-2H-chromen-2-one under l-proline catalysis (yields 80–85%) .

-

Triazolylamino-quinolinyl systems : Combines with 1,2,4-triazoles via microwave-assisted protocols .

Mechanistic pathway :

-

Initial nucleophilic attack at C-1 chlorine

-

Subsequent cyclization via morpholine nitrogen participation

Functional Group Transformations

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds related to isoquinoline structures, including 1-chloro-3-(morpholin-4-yl)isoquinoline, exhibit promising anticancer properties. A study highlighted the synthesis of hybrid compounds that showed high cytotoxic activity against various cancer cell lines, including melanoma and breast cancer cells. The cytotoxicity was linked to the presence of the NQO1 protein, which plays a role in drug metabolism and activation .

2. Enzyme Inhibition

The compound has also been evaluated for its potential as an inhibitor of key enzymes involved in neurological disorders. For instance, derivatives of isoquinolines have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease. Some compounds demonstrated IC50 values below 20 μM, indicating strong inhibitory potential .

Synthetic Applications

1. Combinatorial Libraries

The synthesis of isoquinoline derivatives like this compound is crucial for developing combinatorial libraries used in drug discovery. These libraries facilitate the rapid screening of numerous compounds to identify lead candidates for various therapeutic applications. The use of solid-phase synthesis techniques allows for efficient generation of diverse isoquinoline structures .

2. Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved the efficiency of producing isoquinoline derivatives. This technique allows for faster reaction times and higher yields, making it a valuable approach in medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic methodologies related to this compound:

- Anticancer Studies : A series of isoquinoline hybrids were synthesized and tested against human cancer cell lines, showing varying degrees of cytotoxicity depending on structural modifications and the presence of specific functional groups .

- Enzyme Inhibition : Compounds derived from isoquinoline were evaluated for their inhibitory effects on AChE and BChE, with some emerging as potent dual inhibitors, which could lead to new treatments for Alzheimer's disease .

- Combinatorial Chemistry : The development of combinatorial libraries incorporating isoquinoline derivatives has been essential in identifying new therapeutic agents rapidly. Techniques that combine solid-phase synthesis with traditional methods have shown promise in expanding the diversity of available compounds .

Mechanism of Action

The mechanism of action of 1-chloro-3-(morpholin-4-yl)isoquinoline involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application. In medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects. The morpholine group can enhance the compound’s ability to interact with biological molecules, while the isoquinoline ring provides a rigid framework for binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Isoquinoline Derivatives

Key Observations :

- The morpholin-4-yl group in 1-chloro-3-(morpholin-4-yl)isoquinoline improves solubility compared to hydrophobic substituents like phenyl or chloromethyl .

- Chlorine at position 1 is a common feature in bioactive isoquinolines, facilitating further functionalization .

Smooth Muscle Modulation

- 1-Methyl-/1-Phenyl-tetrahydroisoquinolines: Lacking substituents at C3, these compounds show negligible contractile activity (−0.5% to +10.3% vs. control). In contrast, 1,1-disubstituted derivatives (e.g., 7e, 7r) exhibit papaverine-like smooth muscle inhibition (−43% to −74%) .

- This compound: While direct data is unavailable, morpholine-containing analogs (e.g., CHK1 inhibitor (R)-3) demonstrate enhanced cellular activity due to improved ligand efficiency and pharmacokinetics .

Kinase Inhibition

- Isoquinoline (R)-3: A morpholin-4-yl-substituted CHK1 inhibitor (MW = 382) shows in vivo efficacy upon intraperitoneal dosing, highlighting the role of morpholine in target binding .

Physicochemical Properties

- Solubility : Morpholine derivatives generally exhibit higher aqueous solubility than chloromethyl or phenyl analogs due to the polarity of the morpholine ring .

Biological Activity

1-Chloro-3-(morpholin-4-yl)isoquinoline is a synthetic compound that belongs to the isoquinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The biological activity of this compound primarily involves its interaction with various molecular targets, leading to significant pharmacological effects. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can interfere with metabolic pathways and cellular functions.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways and physiological responses.

- DNA Intercalation : Some studies suggest that isoquinoline derivatives can intercalate into DNA, affecting replication and transcription processes.

Antitumor Activity

Research indicates that isoquinoline derivatives, including this compound, exhibit promising antitumor activity. A study highlighted the synthesis of various isoquinoline derivatives and their cytotoxic effects on cancer cell lines. The results showed that certain substitutions on the isoquinoline ring enhance antitumor potency, suggesting a structure-activity relationship (SAR) that could guide further drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that isoquinoline derivatives possess significant antibacterial and antifungal activities. The presence of the morpholine group may enhance these effects by improving solubility and bioavailability .

Study 1: Antitumor Efficacy

In a recent study, researchers synthesized a series of isoquinoline derivatives, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The study found that the compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity against specific cancer types. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-chloro-3-(morpholin-4-yl)isoquinoline, and how do they differ in methodology?

- Answer : Two primary approaches are recommended:

- Bischler–Napieralski Cyclization : Cyclize β-phenethylamide precursors under acidic conditions (e.g., POCl₃) to form the isoquinoline core. Subsequent chlorination at position 1 and nucleophilic substitution with morpholine at position 3 can yield the target compound .

- Photochemical Organocatalysis : Use continuous-flow systems with visible-light photocatalysts (e.g., 3DPAFIPN) to introduce the morpholine moiety via heteroarylation. This method offers improved regioselectivity and reduced side reactions compared to batch processes .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Answer :

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions (e.g., morpholine orientation) .

- Multinuclear NMR : Assign peaks using ¹H/¹³C NMR to verify substitution patterns (e.g., δ 57.28 ppm for morpholine methylene groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-MS: [M+H]⁺ calculated for C₁₃H₁₂ClN₂O at 253.0642) .

Advanced Research Questions

Q. How can photochemical synthesis in continuous-flow systems be optimized for higher yields of this compound?

- Answer : Key parameters include:

- Catalyst Loading : 1.2 mol% 3DPAFIPN minimizes side reactions while maintaining efficiency .

- Solvent Selection : Acetonitrile (MeCN) enhances reaction homogeneity and light penetration .

- Flow Rate : Adjust to 0.5 mL/min to balance residence time and throughput .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?

- Answer :

- X-ray Validation : Resolve ambiguities by comparing experimental NMR data with crystallographically confirmed structures of analogous compounds (e.g., ethyl-substituted isoquinoline derivatives) .

- DFT Calculations : Simulate NMR spectra using density functional theory to assign challenging peaks .

Q. What computational methods predict the biological activity of this compound?

- Answer :

- Molecular Docking : Screen against kinase targets (e.g., Rock kinase) using AutoDock Vina. Substituent effects (e.g., chloro and morpholine groups) can enhance binding affinity, as seen in related isoquinoline-based inhibitors .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties, leveraging logP and topological polar surface area (TPSA) data from analogs .

Data Analysis and Optimization

Q. How can reaction byproducts be minimized during nucleophilic substitution of the chloro group with morpholine?

- Answer :

- Temperature Control : Perform reactions at 80–100°C to avoid decomposition.

- Catalyst Screening : Use Pd(OAc)₂ with ligand XPhos to enhance selectivity, reducing aryl halide coupling byproducts .

Q. What strategies improve crystallinity for X-ray analysis of isoquinoline derivatives?

- Answer :

- Solvent Recrystallization : Use ethyl acetate/petroleum ether (10:90) to grow single crystals .

- Additive Screening : Introduce trace hexafluorophosphate salts to stabilize crystal lattices .

Methodological Tables

| Synthetic Route | Key Conditions | Yield | Reference |

|---|---|---|---|

| Bischler–Napieralski Cyclization | POCl₃, reflux, 12 h | 65–70% | |

| Photochemical Heteroarylation | 3DPAFIPN, MeCN, 450 nm LED, 0.5 mL/min | 77% |

| Characterization Data | Example Values | Technique |

|---|---|---|

| ¹³C NMR (Morpholine C-O) | δ 57.28 ppm | NMR |

| Crystallographic Resolution | 0.84 Å | X-ray |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.